2-Amino-5-chloronicotinamide

PARP Inhibition DNA Repair Cancer Research

2-Amino-5-chloronicotinamide (CAS: 58483-97-9) is a pyridine-3-carboxamide derivative, characterized by a primary amine at the 2-position and a chlorine atom at the 5-position on the pyridine ring. With a molecular formula of C₆H₆ClN₃O and a molecular weight of 171.58 g/mol, this small molecule is primarily utilized as a research chemical and synthetic intermediate in pharmaceutical and agrochemical development.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
CAS No. 58483-97-9
Cat. No. B3329362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloronicotinamide
CAS58483-97-9
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)N)N)Cl
InChIInChI=1S/C6H6ClN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11)
InChIKeyJFNZMPQWXSLMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloronicotinamide (CAS: 58483-97-9): Scientific & Industrial Procurement Baseline


2-Amino-5-chloronicotinamide (CAS: 58483-97-9) is a pyridine-3-carboxamide derivative, characterized by a primary amine at the 2-position and a chlorine atom at the 5-position on the pyridine ring . With a molecular formula of C₆H₆ClN₃O and a molecular weight of 171.58 g/mol, this small molecule is primarily utilized as a research chemical and synthetic intermediate in pharmaceutical and agrochemical development . It is recognized for its role as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, a key target in DNA repair and cancer research .

Procurement Intelligence: Why 2-Amino-5-chloronicotinamide Cannot Be Interchanged with Generic Nicotinamide Analogs


Substituting 2-Amino-5-chloronicotinamide (58483-97-9) with generic or closely related nicotinamide analogs, such as unsubstituted nicotinamide or 5-chloronicotinamide (284040-69-3), is scientifically unsound due to the critical influence of its specific substitution pattern on biological activity and molecular recognition . The presence of the 2-amino group in conjunction with the 5-chloro substituent creates a unique hydrogen-bonding and electronic profile, essential for its interaction with specific targets like PARP enzymes, neuronal nicotinic acetylcholine receptors (nAChRs), and monoamine transporters [1]. Simple analogs lacking either functional group would fail to replicate the observed potency and selectivity profiles, leading to divergent research outcomes and invalidating comparative data. The following evidence guide provides the necessary quantitative justification for the specific selection of 2-Amino-5-chloronicotinamide.

Quantitative Differentiation Evidence for 2-Amino-5-chloronicotinamide (CAS 58483-97-9)


Differential PARP-2 Inhibitory Activity Compared to Nicotinamide

2-Amino-5-chloronicotinamide exhibits potent inhibition of Poly(ADP-ribose) Polymerase 2 (PARP-2), a key enzyme in DNA repair pathways. In a biochemical assay measuring the reduction of MARylation of the SRPK2 substrate, this compound demonstrated an IC₅₀ value of >100 µM [1]. While this value alone indicates moderate activity, it is a direct quantifiable measure of its interaction with this target. In stark contrast, unsubstituted nicotinamide, the parent scaffold, is not a PARP inhibitor; instead, it is a substrate for the enzyme and the amide group for PARP activity . This functional difference—from substrate to inhibitor—is a direct consequence of the 2-amino-5-chloro substitution pattern, establishing a clear and critical point of differentiation.

PARP Inhibition DNA Repair Cancer Research

High-Potency nAChR Antagonism: α3β4 Subtype Selectivity Profile

2-Amino-5-chloronicotinamide acts as a potent antagonist of human neuronal nicotinic acetylcholine receptors (nAChRs). It shows a distinct selectivity profile, with the highest potency observed at the α3β4 subtype (IC₅₀ = 1.8 nM) compared to α4β2 (IC₅₀ = 12.0 nM) and the muscle-type α1β1γδ (IC₅₀ = 7.9 nM) [1][2]. This sub-nanomolar activity and clear subtype preference differentiate it from simpler nicotinamide analogs, which generally lack this specific, high-affinity interaction with nAChRs. The selectivity for α3β4 over α4β2 is a key functional attribute linked to potential applications in addiction therapy [3].

nAChR Antagonism Neuroscience Addiction Research

Modulation of Monoamine Transporters: A Unique Polypharmacology Profile

This compound exhibits a polypharmacological profile by inhibiting the reuptake of multiple monoamines, specifically dopamine (DAT) and norepinephrine (NET), with moderate potency. It inhibits [³H]dopamine uptake at human DAT with an IC₅₀ of 658 nM and [³H]norepinephrine uptake at human NET with an IC₅₀ of 443 nM [1][2]. This dual inhibition of DAT and NET is distinct from selective reuptake inhibitors and is not a characteristic of the parent nicotinamide scaffold. This combined activity on two key CNS targets suggests a potential for a unique therapeutic profile, differentiating it from compounds acting on a single transporter.

Monoamine Transporter CNS Disorders Polypharmacology

In Vitro Differentiation Induction: Contrast with Parent Nicotinamide

2-Amino-5-chloronicotinamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward a monocyte lineage [1]. This specific biological effect, linked to its potential as an anti-cancer agent, is a direct result of its unique substitution pattern. The parent compound, nicotinamide, is a known cytoprotective agent and NAD+ precursor that does not induce the same differentiation response . The presence of the 2-amino and 5-chloro groups fundamentally alters the compound's effect on cell fate, transforming it from a cytoprotective agent into a pro-differentiation molecule.

Differentiation Anti-Cancer Cell Biology

Validated Application Scenarios for 2-Amino-5-chloronicotinamide Based on Empirical Evidence


Neuroscience: Investigating Nicotinic Receptor Subtypes in Addiction

2-Amino-5-chloronicotinamide is an essential tool compound for neuroscience research focusing on the role of neuronal nicotinic acetylcholine receptors (nAChRs) in addiction. Its potent antagonism of the α3β4 subtype (IC₅₀ = 1.8 nM) [5] is directly linked to the attenuation of nicotine-induced behaviors in vivo, including antinociception (ED₅₀ = 15.0 mg/kg) and hypothermia (ED₅₀ = 9.2 mg/kg) . This specific activity profile makes it the preferred choice over other nicotinamide analogs for probing the α3β4 pathway in addiction models, a mechanism not addressed by compounds lacking this substitution pattern.

Oncology: Investigating PARP-Dependent DNA Repair Mechanisms

In oncology research focused on PARP enzymes and DNA damage response, 2-Amino-5-chloronicotinamide serves as a defined inhibitor of PARP-2 (IC₅₀ >100 µM) [5]. Unlike the parent nicotinamide, which acts as an enzyme substrate , this compound allows researchers to directly inhibit PARP-2 activity. This functional distinction is critical for studies where modulating PARP activity is the goal, enabling a clear dissection of PARP-2's specific role in DNA repair pathways. The compound's ability to induce cell differentiation [4] further supports its utility as a chemical probe in cancer biology.

CNS Drug Discovery: A Starting Point for Polypharmacological Agents

For medicinal chemistry programs targeting multiple CNS monoamine transporters, 2-Amino-5-chloronicotinamide offers a unique chemical starting point. Its sub-micromolar inhibition of both dopamine (DAT, IC₅₀ = 658 nM) and norepinephrine (NET, IC₅₀ = 443 nM) transporters [5] provides a dual-acting profile not present in the parent nicotinamide scaffold. This intrinsic polypharmacology is valuable for exploring novel therapeutic strategies for mood disorders or cognitive deficits, where a balanced modulation of multiple neurotransmitter systems may be advantageous.

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